Ivacaftor

Descripción general

Descripción

Ivacaftor is a medication primarily used to treat cystic fibrosis in individuals with specific mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene, such as the G551D mutation . It is a CFTR potentiator, which means it enhances the function of the defective CFTR protein, thereby improving chloride transport across cell membranes . This compound was developed by Vertex Pharmaceuticals and was approved by the U.S. Food and Drug Administration (FDA) in January 2012 .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Ivacaftor involves several key steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow synthesis methods, which enhance the efficiency and safety of the production process .

Análisis De Reacciones Químicas

Types of Reactions: Ivacaftor undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form metabolites such as this compound M1 and M6.

Reduction: Although less common, reduction reactions can also occur under specific conditions.

Substitution: this compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Strong nucleophiles like sodium hydroxide are often employed.

Major Products:

Oxidation Products: this compound M1 and M6.

Reduction Products: Reduced forms of this compound.

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Clinical Efficacy

1. Improvement in Lung Function:

Clinical trials have consistently shown that ivacaftor significantly improves lung function in patients aged 6 years and older with specific CFTR mutations. For instance, a study reported a mean increase of 12.5 percentage points in forced expiratory volume in one second (FEV1) after 24 weeks of treatment compared to placebo .

2. Weight Gain and Nutritional Status:

Patients treated with this compound also experienced notable weight gain, averaging 2.8 kg more than those on placebo over 48 weeks . Improved nutritional status is critical for overall health and quality of life in CF patients.

3. Reduction in Sweat Chloride Levels:

this compound has been shown to reduce sweat chloride levels below the diagnostic threshold for CF (60 mmol/L), indicating improved CFTR function . A significant decrease of −53.5 mmol/L was observed in treated patients compared to controls .

Long-Term Benefits

Longitudinal studies have assessed the long-term safety and efficacy of this compound over periods extending to 144 weeks. These studies demonstrate sustained improvements in lung function and weight, alongside a reduction in pulmonary exacerbations . Notably, patients who began treatment earlier showed better outcomes, emphasizing the importance of early intervention.

Safety Profile

The safety profile of this compound has been well-documented across multiple studies. Adverse events were similar between this compound and placebo groups, with common events including pulmonary exacerbations and upper respiratory infections . Long-term studies indicate no new safety concerns arising from extended use.

Case Studies

Real-World Effectiveness:

A real-world study involving four children with cystic fibrosis and the F508del/G551D genotype highlighted significant improvements in lung function and nutritional status after initiating this compound therapy. The children showed enhanced growth metrics and reduced medication needs over time .

Long-Term Observational Studies:

The GOAL study, a prospective cohort analysis, evaluated this compound's effectiveness over five years, confirming its benefits on lung function, quality of life, and overall health outcomes for patients with at least one copy of the G551D allele .

Mecanismo De Acción

Ivacaftor works by potentiating the CFTR protein, which is defective in cystic fibrosis patients. It binds to the CFTR channels and increases the probability that the channels remain open, thereby enhancing chloride ion transport across cell membranes . This action helps to alleviate the symptoms of cystic fibrosis by improving the hydration and clearance of mucus in the lungs and other organs .

Comparación Con Compuestos Similares

Lumacaftor: Another CFTR modulator used in combination with Ivacaftor to treat cystic fibrosis.

Tezacaftor: Similar to Lumacaftor, it is used in combination with this compound for enhanced therapeutic effects.

Elexacaftor: A newer CFTR modulator that is often combined with this compound and Tezacaftor for improved efficacy.

Uniqueness of this compound: this compound is unique in its ability to directly potentiate the CFTR protein, making it effective in treating cystic fibrosis patients with specific gating mutations . Unlike other CFTR modulators, this compound significantly improves chloride transport and has a well-established safety profile .

Actividad Biológica

Ivacaftor (VX-770) is a cystic fibrosis transmembrane conductance regulator (CFTR) potentiator developed by Vertex Pharmaceuticals, primarily indicated for patients with specific CFTR mutations, particularly the G551D mutation. This article provides a comprehensive overview of its biological activity, including its mechanism of action, efficacy in clinical studies, and its interactions with other compounds.

This compound enhances the function of the CFTR protein by increasing the probability that the channel will open at the cell surface. This is particularly crucial for patients with the G551D-CFTR mutation, where the CFTR protein is present but does not function effectively. The drug was identified through high-throughput screening of cell-culture systems expressing the G551D mutation and has shown significant improvements in chloride transport across epithelial cells.

Case Studies and Clinical Trials

-

Phase II Study on G551D Mutation :

- Objective : To evaluate this compound's efficacy in improving lung function and sweat chloride levels.

- Results : Patients exhibited a median increase in forced expiratory volume in one second (FEV1) of 8.7% from baseline (p=0.008), and significant reductions in sweat chloride levels were observed, indicating improved CFTR function .

- Impact on F508del Mutation :

-

Synergistic Effects with Antibiotics :

- Study on Ciprofloxacin : Research demonstrated that this compound could enhance the antimicrobial activity of ciprofloxacin against Pseudomonas aeruginosa, a common pathogen in CF patients. The combination significantly reduced biofilm formation compared to either drug alone .

- Polymyxin B Combination : this compound also showed synergistic antibacterial activity when combined with polymyxin B against resistant strains of Pseudomonas aeruginosa, highlighting its potential role in managing infections in CF patients .

Pharmacokinetics and Safety Profile

This compound is administered orally, with pharmacokinetic studies indicating a favorable safety profile. Common adverse events reported include fever, cough, nausea, and rhinorrhea, but these were similar to placebo groups . Long-term studies are ongoing to assess sustained efficacy and safety.

Summary of Research Findings

| Study/Trial | Mutation Type | Key Findings |

|---|---|---|

| Phase II Study | G551D | Median FEV1 increase of 8.7%, significant reduction in sweat chloride levels |

| In vitro Studies | F508del | Modest potentiation observed; further studies needed for combination therapies |

| Ciprofloxacin Combination | G551D/F508del | Enhanced antimicrobial activity against Pseudomonas aeruginosa biofilms |

| Polymyxin B Combination | Resistant Strains | Synergistic antibacterial effects noted |

Propiedades

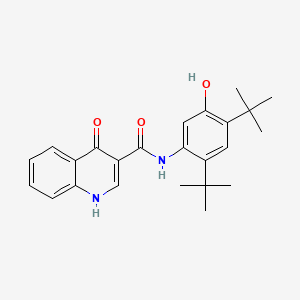

IUPAC Name |

N-(2,4-ditert-butyl-5-hydroxyphenyl)-4-oxo-1H-quinoline-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O3/c1-23(2,3)16-11-17(24(4,5)6)20(27)12-19(16)26-22(29)15-13-25-18-10-8-7-9-14(18)21(15)28/h7-13,27H,1-6H3,(H,25,28)(H,26,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PURKAOJPTOLRMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1NC(=O)C2=CNC3=CC=CC=C3C2=O)O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00236281 | |

| Record name | Ivacaftor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00236281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ivacaftor | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015705 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

low (<0.05 µg/mL), 2.00e-03 g/L | |

| Record name | Ivacaftor | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08820 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ivacaftor | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015705 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

A wide variety of CFTR mutations correlate to the Cystic Fibrosis phenotype and are associated with differing levels of disease severity. The most common mutation, affecting approximately 70% of patients with CF worldwide, is known as F508del-CFTR or delta-F508 (ΔF508), in which a deletion in the amino acid phenylalanine at position 508 results in impaired production of the CFTR protein, thereby causing a significant reduction in the amount of ion transporter present on cell membranes. Ivacaftor as monotherapy has failed to show a benefit for patients with delta-F508 mutations, most likely due to an insufficient amount of protein available at the cell membrane for interaction and potentiation by the drug. The next most common mutation, G551D, affecting 4-5% of CF patients worldwide is characterized as a missense mutation, whereby there is sufficient amount of protein at the cell surface, but opening and closing mechanisms of the channel are altered. Ivacaftor is indicated for the management of CF in patients with this second type of mutation, as it binds to and potentiates the channel opening ability of CFTR proteins on the cell membrane. Ivacaftor exerts its effect by acting as a potentiator of the CFTR protein, an ion channel involved in the transport of chloride and sodium ions across cell membranes of the lungs, pancreas, and other organs. Alterations in the CFTR gene result in altered production, misfolding, or function of the protein and consequently abnormal fluid and ion transport across cell membranes. Ivacaftor improves CF symptoms and underlying disease pathology by potentiating the channel open probability (or gating) of CFTR protein in patients with impaired CFTR gating mechanisms. The overall level of ivacaftor-mediated CFTR chloride transport is dependent on the amount of CFTR protein at the cell surface and how responsive a particular mutant CFTR protein is to ivacaftor potentiation. | |

| Record name | Ivacaftor | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08820 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

873054-44-5 | |

| Record name | Ivacaftor | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=873054-44-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ivacaftor [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0873054445 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ivacaftor | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08820 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ivacaftor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00236281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IVACAFTOR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Y740ILL1Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ivacaftor | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015705 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

212-215 | |

| Record name | Ivacaftor | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08820 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.